molecular formula C12H22O2 B8311879 2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanol

2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanol

Cat. No. B8311879
M. Wt: 198.30 g/mol
InChI Key: SAQBVFACSCKZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06011028

Procedure details

Neat, dry DMSO (4 equivalents) is added slowly to a CH2Cl2 solution of the oxalyl chloride (1.25 equivalents) cooled to -70° C. under N2. After stirring for about 15 min., the product of Example 193 (1 equivalent) in CH2Cl2 is added slowly. Neat triethylamine (4 equivalents) is then added and the mixture is warmed to 0° C. After 30 min., the mixture is poured into stirred ice-water and neutralized with dilute HCl. The mixture is then separated and the aqueous layer extracted with CH2Cl2. The organic extracts are then combined, washed with dilute brine, dried (MgSO4) and stripped of all solvent under reduced pressure. The crude title compound is purified by column chromatography.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[O:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[CH2:17][CH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH:19]1[OH:24].C(N(CC)CC)C.Cl>C(Cl)Cl>[O:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[CH2:17][CH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][C:19]1=[O:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCC1)CC1C(CCCC1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After stirring for about 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed to 0° C
WAIT
Type
WAIT
Details
After 30 min.
Duration
30 min
ADDITION
Type
ADDITION
Details
the mixture is poured
CUSTOM
Type
CUSTOM
Details
The mixture is then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with CH2Cl2
WASH
Type
WASH
Details
washed with dilute brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The crude title compound is purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O1C(CCCC1)CC1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.